molecular formula C23H22FN3O4 B12171890 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B12171890
M. Wt: 423.4 g/mol
InChI Key: IYLWNUSPBYHZTH-UHFFFAOYSA-N
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Description

2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-3,4-dihydroisoquinoline and 4-fluorobenzaldehyde. The key steps may involve:

    Formation of the Isoquinoline Derivative: This step involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to introduce the 2-oxoethyl group.

    Pyridazinone Ring Formation: The intermediate is then reacted with 4-fluorobenzaldehyde under specific conditions to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of pyridazinones are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds similar to 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
  • 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Uniqueness

The presence of the 4-fluorophenyl group in 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to its analogs.

Properties

Molecular Formula

C23H22FN3O4

Molecular Weight

423.4 g/mol

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one

InChI

InChI=1S/C23H22FN3O4/c1-30-20-11-16-9-10-26(13-17(16)12-21(20)31-2)23(29)14-27-22(28)8-7-19(25-27)15-3-5-18(24)6-4-15/h3-8,11-12H,9-10,13-14H2,1-2H3

InChI Key

IYLWNUSPBYHZTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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